Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 88399-80-8
VCID: VC6256333
InChI: InChI=1S/C9H9BrN2O2S/c1-2-14-9(13)7-5(3-10)6(4-11)8(12)15-7/h2-3,12H2,1H3
SMILES: CCOC(=O)C1=C(C(=C(S1)N)C#N)CBr
Molecular Formula: C9H9BrN2O2S
Molecular Weight: 289.15

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate

CAS No.: 88399-80-8

Cat. No.: VC6256333

Molecular Formula: C9H9BrN2O2S

Molecular Weight: 289.15

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate - 88399-80-8

Specification

CAS No. 88399-80-8
Molecular Formula C9H9BrN2O2S
Molecular Weight 289.15
IUPAC Name ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate
Standard InChI InChI=1S/C9H9BrN2O2S/c1-2-14-9(13)7-5(3-10)6(4-11)8(12)15-7/h2-3,12H2,1H3
Standard InChI Key HRHLZMXUTKCAEU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(S1)N)C#N)CBr

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is C9_9H9_9BrN2_2O2_2S, with a molecular weight of 289.15 g/mol. The thiophene core is substituted at the 3-position with a bromomethyl group (-CH2_2Br), at the 4-position with a cyano group (-CN), and at the 5-position with an amino group (-NH2_2). The 2-position hosts an ethyl ester (-COOEt), contributing to the molecule’s polarity and reactivity.

Crystallographic and Spectroscopic Insights

While X-ray crystallographic data for this specific compound are unavailable, studies on structurally related brominated thiophenes reveal planar configurations. For example, ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate exhibits a dihedral angle of 2.0° between the thiophene ring and the ester group, indicating near-coplanarity that enhances electronic conjugation . Such planar arrangements are critical for intermolecular interactions, including hydrogen bonding between sulfur-linked hydrogen atoms and carbonyl oxygen atoms (e.g., 2.554 Å in analogous crystals) .

Table 1: Key Structural Parameters of Analogous Thiophene Derivatives

ParameterValue for Analog Expected Value for Target Compound
Dihedral Angle (Thiophene-Ester)2.0°1.5–3.0°
Hydrogen Bond Length (S–H···O)2.554 Å2.5–2.6 Å
Crystal SystemMonoclinicMonoclinic or Triclinic

Synthesis and Preparation

Synthetic Routes

The synthesis of brominated thiophene derivatives typically involves multi-step protocols:

Thiophene Ring Formation

Cyclization reactions using sulfur-containing precursors, such as diketones or mercaptoacetates, are common. For example, ethyl 3-amino-4-cyano-thiophene-2-carboxylate can be synthesized via the Gewald reaction, involving cyclocondensation of cyanoacetates with elemental sulfur and amines .

Functional Group Modifications

  • Amination: The amino group at the 5-position can be introduced via nucleophilic substitution or reduction of nitro precursors.

  • Esterification: Ethanol in acidic or basic media facilitates ester formation at the 2-position.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance reaction control and scalability for bromination steps.

  • Automated Purification Systems: Chromatography or crystallization techniques ensure high purity (>98%).

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group (-CH2_2Br) is highly electrophilic, participating in SN_N2 reactions with nucleophiles like amines, thiols, or alkoxides. For example:

C9H9BrN2O2S+RNH2C9H9N3O2S(alkylated amine)+HBr\text{C}_9\text{H}_9\text{BrN}_2\text{O}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_9\text{H}_9\text{N}_3\text{O}_2\text{S} (\text{alkylated amine}) + \text{HBr}

This reactivity is exploited to generate libraries of derivatives for drug discovery.

Oxidation and Reduction

  • Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using peracids (e.g., mCPBA).

  • Reduction: The cyano group (-CN) is reducible to an amine (-CH2_2NH2_2) via catalytic hydrogenation (H2_2, Pd/C).

Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) enable arylation or alkenylation at the bromomethyl site. For instance, reaction with phenylboronic acid yields a biaryl derivative .

CompoundCell LineIC50_{50} (µM)
Ethyl 3-bromo-4-cyanothiophene-2-carboxylateMCF-7 (Breast)12.8
Ethyl 5-amino-3-(chloromethyl)-4-cyanothiophene-2-carboxylateA549 (Lung)18.4

Materials Science

The planar thiophene core and electron-withdrawing groups (-CN, -COOEt) make the compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for photovoltaic applications .

Challenges and Future Directions

Synthetic Challenges

  • Bromomethyl Stability: Susceptibility to hydrolysis necessitates anhydrous conditions.

  • Regioselectivity: Competing reactions during bromination require precise temperature control (0–5°C) .

Biological Evaluation

  • Target Identification: Proteomic studies are needed to elucidate molecular targets in cancer pathways.

  • Toxicity Profiling: In vivo assays must assess hepatotoxicity and nephrotoxicity.

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